![molecular formula C9H8N2O4S2 B058446 3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114282-93-8](/img/structure/B58446.png)
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the benzothiadiazine family. It is commonly referred to as CMTD or CMTDIO. This compound has been widely researched for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
CMTD has been extensively researched for its potential applications in various scientific fields. In pharmacology, CMTD has been shown to exhibit antihypertensive, diuretic, and natriuretic effects. It has also been investigated for its potential use in the treatment of heart failure and renal diseases.
In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. CMTD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys. It has also been investigated for its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body.
Mecanismo De Acción
The mechanism of action of CMTD is complex and not fully understood. It is believed that CMTD works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the reabsorption of sodium and water in the kidneys. This, in turn, leads to an increase in the excretion of sodium and water, resulting in a decrease in blood volume and blood pressure.
Efectos Bioquímicos Y Fisiológicos
CMTD has been shown to have several biochemical and physiological effects. In pharmacology, CMTD has been shown to reduce blood pressure, increase urine output, and decrease the concentration of sodium and chloride ions in the blood. In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, resulting in a decrease in the production of bicarbonate ions in the body. In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys, resulting in a decrease in blood volume and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMTD has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the regulation of blood pressure and electrolyte balance in the body. However, one limitation is that the synthesis of CMTD is a complex process that requires specialized knowledge and equipment. This can make it difficult for researchers who do not have access to these resources to study the compound.
Direcciones Futuras
There are several future directions for the research of CMTD. One direction is to investigate its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body. Another direction is to investigate its potential use in the treatment of heart failure and renal diseases. Additionally, the development of new synthesis methods for CMTD could make it more accessible to researchers who do not have access to specialized knowledge and equipment.
Métodos De Síntesis
The synthesis of CMTD involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 3-(carboxymethylthio)-2-mercaptobenzothiazole. This compound is then oxidized to form CMTD. The synthesis of CMTD is a complex process that requires specialized knowledge and equipment.
Propiedades
Número CAS |
114282-93-8 |
|---|---|
Nombre del producto |
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C9H8N2O4S2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-16-9-10-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Clave InChI |
YYNZHMVYHPUDHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





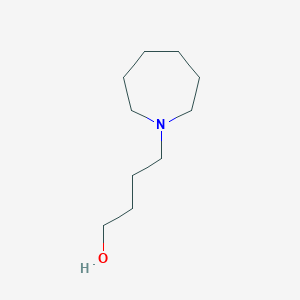
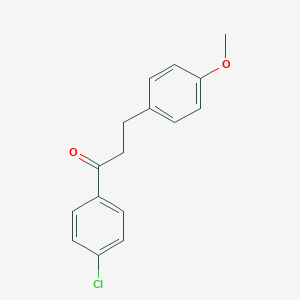
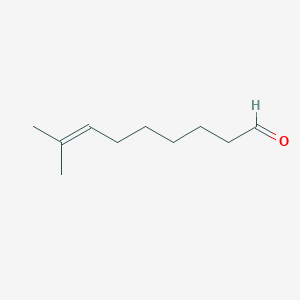
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
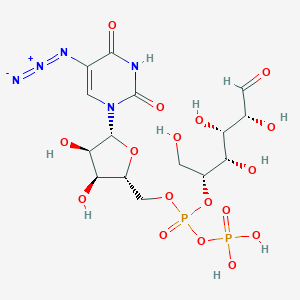


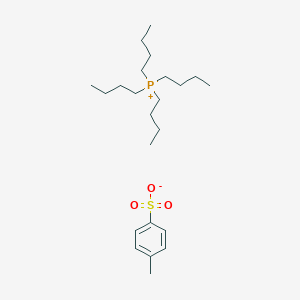

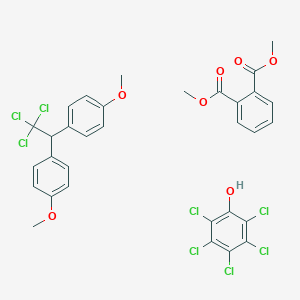
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)